Journal Name:Journal of Radioanalytical and Nuclear Chemistry
Journal ISSN:0236-5731
IF:1.754
Journal Website:http://www.springer.com/chemistry/journal/10967
Year of Origin:1984
Publisher:Springer Netherlands
Number of Articles Per Year:654
Publishing Cycle:Monthly
OA or Not:Not
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-01-01 , DOI:
10.1515/ijfe-2021-0299
Food safety plays an essential role in our daily lives, and it becomes serious with the development of worldwide trade. To tackle the food safety issues, many advanced technologies have been developed to monitor the process of the food industry (FI) to ensure food safety, including the process of food production, processing, transporting, storage, and retailing. These technologies are often referred to as artificial intelligence (AI), big data, and blockchain, which have been widely applied in many research areas. In this review, we introduce these technologies and their applications in the food safety domain. Firstly, basic concepts of these technologies are presented. Then, applications for food safety from a data perspective based on these technologies are analyzed. Finally, future challenges of the applications of AI, big data, and blockchain are discussed.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-09-03 , DOI:
10.1515/ijfe-2021-0025
Abstract Companies are paying attention to the reduction of their products’ environmental impact and consumer’s opinion is fundamental to understand which are the market strategies to be undertaken. Consumers are interested in environmental issue, but do they buy products taking scientific data into account? For example, according to literature, consumers believe that the abolition of plastic packaging is the solution to marine litter caused by plastic waste, but researchers and scientists do not agree. In collaboration with an Italian dairy factory, this study carried out a survey to understand what is the eco-friendliest packaging materials according to consumers, taking as a reference the Parmigiano Reggiano. Their opinions were then compared to the Life Cycle Assessment (LCA) results obtained considering the whole cheese life cycle and its packaging. The analysis highlights a big gap between consumers’ thoughts and scientific data and suggests solutions to make citizens aware of real environmental impacts.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-01-01 , DOI:
10.1515/ijfe-2021-0169
Shallot harvesting and processing produce various waste streams, and the current study aims to investigate the effects of shallot bio-waste powder (SWP) substitution on different flour properties. Increased SWP to 50% substitution of stalk and petiole showed a rise in swelling capacity (43.33%) and water absorption (342.22%), and oil absorption (320.73%), respectively. Foaming capacity improved from 48.00% in control to 60.26% in 30% flower substitution and further decreases to 51.28% at 50%. Pasting properties reduced at higher SWP substitution and the highest drop in peak viscosity was observed at Stalk-50 (457.33 cP). Subsequently, developed functional cookies showed enhanced fiber, ash, total phenol, and total flavonoids with 3, 2, 7, and 5 fold, respectively. Cookies developed with higher substitution were of darker color and higher hardness and fracturability. Sensory evaluation with fuzzy analysis revealed better acceptance for stalk and petiole (10%) and peel (5%) of final cookies with elevated nutritional value.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-10-18 , DOI:
10.1515/ijfe-2021-0210
Abstract Low pressure superheated steam drying (LPSSD) is an attractive drying method, which can retain nutrients in fruits and vegetables well. To obtain high quality drying products, it is necessary to understand the main factors affecting the quality attribute of drying sample. Therefore, green turnip was selected as the drying sample and sensitivity analysis method was used to identify the main influencing factors of product quality, such as color, re-hydration performance and Vitamin C during LPSSD. The results showed that the drying temperature had the greatest influence on the color change and vitamin C retention of green turnip. The total color difference ΔE* increased with the elevated drying temperature. The drying pressure had the greatest influence on re-hydration performance and the re-hydration ratio decreased with the elevated drying pressure.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-03-25 , DOI:
10.1515/ijfe-2021-0037
Abstract The purpose of this study was to investigate the effect of variety, ripening degree, and also fermentation process on the bioactive compounds of olives, and on the fatty acid compositions of olive oils. The highest oil content was determined in fermented green olives (70.02% in Gemlik variety; 66.87% in Ayvalık variety). The fermentation process caused a notable reduction in both total phenolic content (from 2558.30–2894.40 to 699.10–1087.00 mg/kg), and antioxidant activity values (from 81.46–81.20 to 26.00–63.75%) of green olives in brine. Verbascoside was identified as the main phenolic compound (1150.95–1311.25 mg/kg). It was observed that oleuropein, hydroxytyrosol, tyrosol, and rutin contents of olives decreased after fermentation process. Concerning the fatty acid compositions of olive oils, oleic (70.13–75.47% for Gemlik; 67.36–70.22% for Ayvalık) and linoleic acid (6.18–11.13% for Gemlik; 10.13–12.94% for Ayvalık) contents showed differences regarding variety and maturation degree. However, there are minor variations in fatty acid composition according to fermentation.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-11-15 , DOI:
10.1515/ijfe-2021-0176
Abstract The dry fractionation beef tallow and their products were analyzed in the dynamic thermodynamic analysis, isothermal analysis and crystallization kinetics analysis in this experiment. Through the dynamic thermodynamic analysis by DSC, the possibility of fine fractionation of beef tallow at 25 °C and 42.9 °C crystallization temperature was obtained. The dynamic thermodynamic analysis of dry fractionation products was carried out, and the linear functions of peak temperature and melting/crystallization rate of beef tallow and its stearic acid mixture were constructed. The crystallization temperature and melting point were obtained by linear function. The isothermal crystallization kinetic model was used to calculate and fit the experimental data by the Avrami model. Beef tallow and its stearic mixture were fitted with the Avrami equation to obtain R 2 ≥ 0.98. This analysis provides an innovative idea and method for thermodynamics and crystallization kinetics of beef tallow.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-04-01 , DOI:
10.1515/ijfe-2021-0235
Abstract Monascus pigments (MPs), as secondary metabolites of Monascus, are microbial pigments which have been used for thousands of years. MPs are widely used in food industry as food pigments and preservatives, which have the stability of light resistance, high temperature resistance and acid-base change resistance. In addition, the antioxidant, antibacterial, antiviral and anti-tumor biological activities of MPs have also attracted people’s attention. Moreover, Due to the presence of citrinin, the safety of MPs still needs to be discussed and explored. In this paper, the production, biological activity, application in various fields and methods of detection and reduction of citrinin of MPs were reviewed, which provide new insights into the study and safe application related to human different diseases, medicines or health care products with MPs as active substances.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-11-22 , DOI:
10.1515/ijfe-2021-0295
Abstract The vehicle routing problem is one of the most studied NP-hard combinatorial problem. In the food sector, the complexity of the issue grows because of the presence of strict constraints. Taking into account the variability and the restrictions typical of the dairy sector, the aim of this paper is to provide a practical tool for solving the milk collection problem in real scenarios. A heuristic approach has been proposed to determine a feasible solution for a real-life problem, including capacity and time constraints. Two different applications of the Nearest Neighbor algorithm have been modelled and compared with the current system. Different tests have been implemented for evaluating the suitability of the outcomes. Results show that the greedy approach allows for involving less vehicles and reducing the travel time. Moreover, the tool has been proved to be flexible, able to solve routing problems with stochastic times and high supply variability.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-03-04 , DOI:
10.1515/ijfe-2021-0209
Abstract The present study was aimed to determine the impact of processing (dehulling or germination) on the structure and rheological behaviour of gruels made from sorghum, soybean and sesame. A rotational viscometer was used to determine the rheological parameters of gruels from these materials. Compared to each raw material, the processing presented a significant effect on the viscosity of the gruels. The power law model was better described the rheological behaviour of the gruels. All gruels were time-dependent fluids, except for germinated sorghum-based gruels. Most of them were thixotropic shear-thinning fluids, only germinated sorghum-based gruels are non-thixotropic shear-thinning fluids and those from dehulled soybean exhibited anti-thixotropic behaviour. The apparent viscosity of gruels decreased with temperature, fitting an Arrhenius relationship, with the activation energy ranging from 5973 to 27,674 J/mol. The rheological behaviour of these foods will helps to understand the behaviour of any products based on their mixture.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-11-17 , DOI:
10.1515/ijfe-2021-0288
Abstract To improve the extraction efficiency and quality, ultrasound-assisted solvent enzymatic extraction (UASEE) method was applied to extract oil from Elaeagnus mollis Diels. The soxhlet extraction (SE) and cold pressing (CP) were carried out to be compared with UASEE. The optimal UASEE conditions were liquid–solid ratio of 11.6 mL/g, enzyme amount of 1.1%, and ultrasound power of 583 W, which gave by Plackett–Burman and Box–Behnken design. Under optimum conditions, the oil yield of 43.35 ± 0.26% was reached, which was similar to that of SE (43.02 ± 0.77%). The oil obtained by UASEE is more desirable than that of SE, but similar with CP, especially on unsaturated fatty acids content and total tocopherol content. Overall, UASEE is a potential alternative to traditional methods for the efficient extraction of E. mollis oil for its higher oil yield and better quality.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, ANALYTICAL 分析化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
31.20 | 56 | Science Citation Index Science Citation Index Expanded | Not |
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